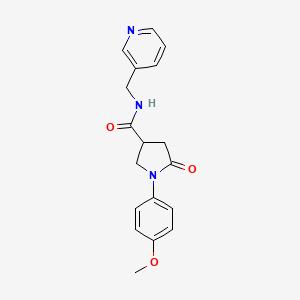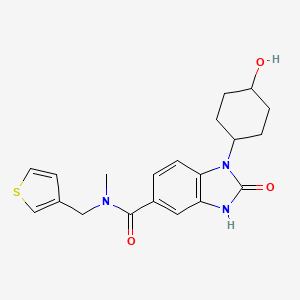
N-(3-amino-3-oxopropyl)-N-benzyl-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step chemical reactions. For example, a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized using N-benzyl-2-cyanoacetamide, 2-naphthol, and aromatic aldehydes, showcasing a method that might be relevant to synthesizing complex structures similar to the compound (Pouramiri, Kermani, & Khaleghi, 2017). Other relevant synthetic approaches include the formation of piperidine derivatives via reactions involving propargyl amines and cyclopropanes, demonstrating the versatility of methods available for constructing piperidine-based compounds (Lebold, Leduc, & Kerr, 2009).
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied. For instance, the characterization of 1-Benzyl-4-(N-Boc-amino)piperidine involved spectroscopic methods such as FT-IR, FT-Raman, and NMR, alongside Density Functional Theory (DFT) calculations to determine optimized geometrical parameters and vibrational assignments. This detailed analysis provides a framework for understanding the structural features of complex piperidine derivatives (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, offering insights into their reactivity and functional group transformations. For example, the [3 + 3] cyclization of 2-amino-4H-chromen-4-ones with substituted 2-benzylidenemalononitriles to form 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives illustrates the synthetic versatility of piperidine-containing compounds (Zhang, Luo, Gan, Wan, & Wang, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
A notable application involves the synthesis of novel derivatives, such as 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides, which were synthesized using N-benzyl-2-cyanoacetamide. These compounds, including structures similar to the one , have been evaluated for their antibacterial activities against both Gram-negative and Gram-positive bacteria. The process highlights clean, metal-free transitions, and environmentally friendly approaches to synthesizing benzo[f]chromene-2-carboxamide derivatives, suggesting potential applications in developing new antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).
Catalyzed Synthesis of Piperidines
Another application is observed in the synthesis of piperidines from propargyl amines and cyclopropanes, catalyzed by Zn(II). This process allows access to highly functionalized piperidines through a tandem cyclopropane ring-opening/Conia-ene cyclization, indicating its significance in the synthesis of complex piperidine structures for pharmaceutical applications (Lebold, Leduc, & Kerr, 2009).
Pharmacological Applications
The structure closely resembles compounds investigated for their pharmacological profiles. For example, benzamide derivatives bearing a piperidine ring have been synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity, indicating their potential application in gastrointestinal motility disorders (Sonda et al., 2003).
Anti-Fatigue Effects
Benzamide derivatives, including piperidine-based structures, have been synthesized and tested for their anti-fatigue effects. These compounds showed enhanced forced swimming capacity in mice, suggesting potential applications in addressing fatigue-related conditions (Wu et al., 2014).
Antipsychotic and Anti-Acetylcholinesterase Activities
Piperidine derivatives have also been explored for their roles as dopamine D3 and D4 receptor antagonists, displaying potent antipsychotic activity in animal models. This highlights their potential use in developing new treatments for psychiatric disorders (Ohmori et al., 1996). Additionally, certain piperidine derivatives exhibit significant anti-acetylcholinesterase activity, proposing their use as potential antidementia agents (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-benzyl-1-(cyclopentanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c23-20(26)12-15-25(16-17-6-2-1-3-7-17)22(28)19-10-13-24(14-11-19)21(27)18-8-4-5-9-18/h1-3,6-7,18-19H,4-5,8-16H2,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHHNHNTUJPHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)N(CCC(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-3-oxopropyl)-N-benzyl-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide (non-preferred name) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

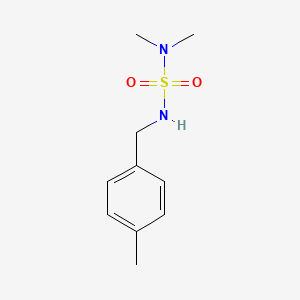
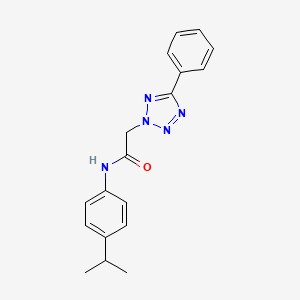
![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)
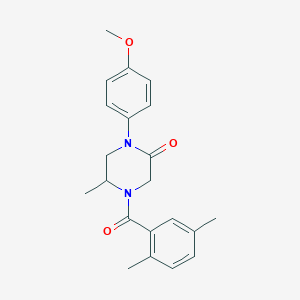
![4-{[1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-butyl-1-methylpiperazin-2-one](/img/structure/B5570880.png)
![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)

![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)
![(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570921.png)
![3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5570928.png)

